molecular formula C15H24O2 B150007 Capsidiol CAS No. 37208-05-2

Capsidiol

Cat. No. B150007
CAS RN: 37208-05-2
M. Wt: 236.35 g/mol
InChI Key: BXXSHQYDJWZXPB-OKNSCYNVSA-N
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Description

Capsidiol is a sesquiterpene phytoalexin produced by plants of the Solanaceae family, such as pepper and tobacco, in response to pathogenic attacks. Phytoalexins like capsidiol are antimicrobial substances synthesized de novo by plants that accumulate rapidly at areas of pathogen infection. They play a crucial role in the defense mechanisms of plants by inhibiting the growth of various fungi and bacteria .

Synthesis Analysis

The biosynthesis of capsidiol involves the incorporation of precursors such as sodium acetate and mevalonolactone, which are integrated into the phytoalexin structure. This process occurs in plants like Capsicum frutescens fruits when they are inoculated with fungal spores . Additionally, capsidiol can be synthesized from (+)-5-epi-aristolochene, a common precursor of several phytoalexins, through a series of enzymatic reactions . The synthesis of capsidiol is regulated by enzymes such as sesquiterpene cyclases, which are inducible by elicitors like cellulase .

Molecular Structure Analysis

Capsidiol's molecular structure is characterized by the presence of an angular methyl group, which is believed to arise from the migration from the C-10 position of a eudesmane-type intermediate. This hypothesis is supported by the pattern of carbon-carbon coupling observed in carbon-13 nuclear magnetic resonance (NMR) data . The molecular structure of capsidiol has been further elucidated through various spectroscopic methods, including gas chromatography-mass spectrometry (GC-MS), and NMR .

Chemical Reactions Analysis

Capsidiol undergoes metabolic transformations when exposed to enzymes such as cytochrome P-450-dependent monooxygenases. In rabbit liver microsomes, capsidiol is metabolized into more polar products, one of which has been identified as 13-hydroxycapsidiol . In pepper leaves, capsidiol can inhibit the activity of trans-cinnamate-4-hydroxylase, another cytochrome P-450-dependent enzyme, suggesting that capsidiol itself can influence the metabolic pathways within the plant .

Physical and Chemical Properties Analysis

Capsidiol exhibits various biological activities, including the inhibition of contractions in isolated guinea-pig ileum and trachea, which suggests that it affects smooth muscle activity. It also inhibits prostaglandin synthesis in vitro, indicating its potential as an anti-inflammatory agent . Furthermore, capsidiol has been shown to possess immunomodulatory and antineuroinflammatory activities, which may help prevent neurodegeneration . Its bacteriostatic properties against Helicobacter pylori and antioxidant activities have also been documented, highlighting its potential for medical applications .

Scientific Research Applications

Antimicrobial Properties

Capsidiol, a sesquiterpene, is primarily known for its antimicrobial properties. It's produced by plants like Nicotiana tabacum in response to fungal attacks, forming via the isoprenoid pathway from 5-epi-aristolochene. This response is a crucial part of the plant's defense mechanism against pathogens (Ralston et al., 2001).

Immunomodulatory and Antineuroinflammatory Activities

Capsidiol has shown potential in modulating immune responses and reducing neuroinflammation. In a study involving mouse models, capsidiol significantly reduced certain immune cell populations and cytokine production, hinting at its role in preventing neurodegeneration, especially in diseases like multiple sclerosis (Yang & Song, 2020).

Role in Plant Defense Mechanisms

Capsidiol plays a significant role in the defense mechanisms of plants. It accumulates in response to environmental stimuli such as pathogen attacks. This accumulation is a part of the plant's broader strategy to protect itself against various threats (Brooks, Watson & Freer, 1986).

Analysis and Detection Techniques

The determination and analysis of capsidiol in plant tissues are essential for understanding its role in plant physiology and defense. Advanced techniques like High-Performance Liquid Chromatography (HPLC) have been developed for this purpose, providing insights into the concentration and dynamics of capsidiol in response to external stimuli (Literáková et al., 2010).

Fungitoxicity and Plant Pathogen Interactions

Capsidiol exhibits fungitoxic properties, significantly affecting the germination and growth of pathogenic fungi. This characteristic contributes to the resistance mechanisms in plants like peppers and tobacco against fungal pathogens (Ward, Unwin & Stoessl, 1974).

Metabolic Processes Involving Capsidiol

Research indicates that capsidiol is metabolized into more polar products in the presence of certain enzymes. This metabolism is a part of the complex plant biochemical pathways and contributes to understanding the broader roles of phytoalexins like capsidiol in plant biology (Saimmaime & Coulomb, 1993).

Role in Plant Resistance to Pathogens

Capsidiol is crucial in conferring resistance to certain plant species against pathogens. For instance, it's been found to be significantly involved in the resistance of wild tobacco against fungal pathogens, playing a key role independent of other signaling pathways (Song et al., 2019).

Interaction with Cell Membranes of Pathogens

It affects the molecular structure of the cell membranes of pathogens like Phytophthora capsici, causing significant changes in their protein and lipid content. This interaction is hypothesized to be a step in the development of biochemical resistance (Turelli et al., 1984).

Future Directions

The transcriptome dataset produced can serve as a powerful tool for future analysis of several other metabolic pathways mentioned in this study, in which focused only on capsidiol-related .

properties

IUPAC Name

(1R,3R,4S,4aR,6R)-4,4a-dimethyl-6-prop-1-en-2-yl-2,3,4,5,6,7-hexahydro-1H-naphthalene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O2/c1-9(2)11-5-6-12-14(17)7-13(16)10(3)15(12,4)8-11/h6,10-11,13-14,16-17H,1,5,7-8H2,2-4H3/t10-,11-,13-,14-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXXSHQYDJWZXPB-OKNSCYNVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CC(C2=CCC(CC12C)C(=C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H](C[C@H](C2=CC[C@H](C[C@]12C)C(=C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50190703
Record name Capsidiol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Capsidiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002352
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Capsidiol

CAS RN

37208-05-2
Record name (+)-Capsidiol
Source CAS Common Chemistry
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Record name Capsidiol
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Record name Capsidiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50190703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R,3R,4S,4aR,6R)-4,4a-dimethyl-6-prop-1-en-2-yl-2,3,4,5,6,7-hexahydro-1H-naphthalene-1,3-diol
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Record name CAPSIDIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1O869T5P54
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Capsidiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002352
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,890
Citations
Y Zhao, DJ Schenk, S Takahashi… - The Journal of …, 2004 - ACS Publications
… and hydrocarbons was prepared from the phytoalexin capsidiol (1) for mechanistic studies … of capsidiol and its synthetic derivatives. The minimum inhibitory concentration for capsidiol (3…
Number of citations: 56 pubs.acs.org
AS Ahmed, CP Sánchez, ME Candela - European Journal of Plant …, 2000 - Springer
… Analysis of capsidiol in the stems of treated … capsidiol decreased in the treated inoculated plants and increased in the non-treated inoculated plants. The high concentration of capsidiol …
Number of citations: 242 link.springer.com
N Song, L Ma, W Wang, H Sun, L Wang… - Journal of …, 2019 - academic.oup.com
… regulate capsidiol production and plant resistance through the direct transactivation of a capsidiol biosynthetic gene, EAS12. Taken together, our results demonstrate that capsidiol, a …
Number of citations: 44 academic.oup.com
C Egea, MD Alcázar, ME Candela - Physiologia Plantarum, 1996 - Wiley Online Library
… capsidiol, although to a lesser extent than in the first inoculation. The greater accumulation of capsidiol … capsici, and confirms the implication of capsidiol in the disease resistance of this …
Number of citations: 73 onlinelibrary.wiley.com
ML Milat, P Ricci, P Bonnet, JP Blein - Phytochemistry, 1991 - Elsevier
… by the quantitation of capsidiol in the extracellular medium. The … 2X accumulation of capsidiol is maximal at C(I 0.1-0.2 pgml” ’ … of the ethylene and capsidiol responses of tobacco celb to …
Number of citations: 131 www.sciencedirect.com
M Brodelius, A Lundgren, P Mercke… - European journal of …, 2002 - Wiley Online Library
A clone encoding farnesyl diphosphate synthase (FPPS) was obtained by PCR from a cDNA library made from young leaves of Artemisia annua. A cDNA clone encoding the tobacco epi…
Number of citations: 79 febs.onlinelibrary.wiley.com
IM Whitehead, DR Threlfall, DF Ewing - Phytochemistry, 1989 - Elsevier
… when the formation of capsidiol and debneyol from [1- 3 H 2 ]… capsidiol and debneyol which accumulate in the elicited cultures. The evidence suggests that the biosynthesis of capsidiol …
Number of citations: 100 www.sciencedirect.com
FM del Amor, A Serrano‐Martínez… - Journal of the …, 2008 - Wiley Online Library
… , total phenolics content, and capsidiol activity in organic as … With respect to the capsidiol activity, expressed as inhibition of … sweet peppers showed higher capsidiol activity than those …
Number of citations: 58 onlinelibrary.wiley.com
AS Mialoundama, D Heintz, D Debayle… - Plant …, 2009 - academic.oup.com
… required for capsidiol synthesis but plays a key role in the adjustment of capsidiol production level in plants. We show that ABA down-regulates the transcription of capsidiol biosynthetic …
Number of citations: 50 academic.oup.com
CJW Brooks, DG Watson, IM Freer - Phytochemistry, 1986 - Elsevier
… Capsidiol was the preponderant phytoalcxin produced in the cultures: minor congeners were present at levels below 0.1 S< of the amounts of capsidiol. … The capsidiol concentration in …
Number of citations: 62 www.sciencedirect.com

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